Cdk-IN-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk-IN-11 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinases are a family of protein kinases involved in regulating the cell cycle. CDK9, in particular, plays a crucial role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 can lead to the suppression of transcription and has potential therapeutic applications in cancer treatment .
准备方法
The synthesis of Cdk-IN-11 involves several steps, starting with the preparation of the core heterocyclic structure. The synthetic route typically includes the following steps:
Formation of the core heterocycle: This involves the cyclization of appropriate starting materials under specific conditions to form the core heterocyclic structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product.
化学反应分析
Cdk-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Cdk-IN-11 has several scientific research applications, including:
Cancer Research: As a CDK9 inhibitor, this compound is used to study the role of CDK9 in cancer cell proliferation and survival.
Transcriptional Regulation Studies: This compound is used to investigate the mechanisms of transcriptional regulation by CDK9 and its role in gene expression.
Drug Development: This compound serves as a lead compound for the development of new CDK9 inhibitors with improved potency and selectivity.
作用机制
Cdk-IN-11 exerts its effects by binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the suppression of transcription. The molecular targets and pathways involved include the CDK9-cyclin T complex and the transcriptional machinery .
相似化合物的比较
Cdk-IN-11 is unique among CDK inhibitors due to its high selectivity for CDK9. Similar compounds include:
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs but has significant toxicity.
Roscovitine: Another pan-CDK inhibitor with a broader spectrum of activity.
Dinaciclib: A second-generation CDK inhibitor with improved selectivity and potency.
This compound stands out due to its specific inhibition of CDK9, making it a valuable tool for studying the role of CDK9 in various biological processes and for developing targeted cancer therapies .
属性
分子式 |
C25H21BrN4O2 |
---|---|
分子量 |
489.4 g/mol |
IUPAC 名称 |
2-[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-5-morpholin-4-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C25H21BrN4O2/c26-18-3-1-16(2-4-18)24-27-22-8-6-20(14-23(22)28-24)30-15-17-13-19(5-7-21(17)25(30)31)29-9-11-32-12-10-29/h1-8,13-14H,9-12,15H2,(H,27,28) |
InChI 键 |
QJTVIYLRDQROJD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)N(C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。